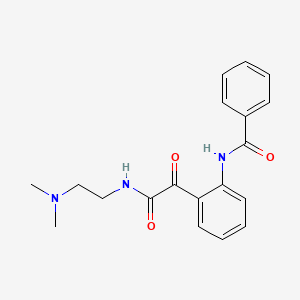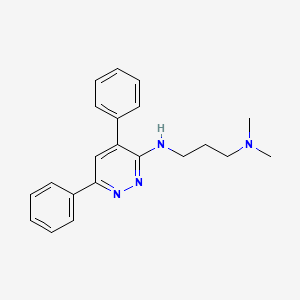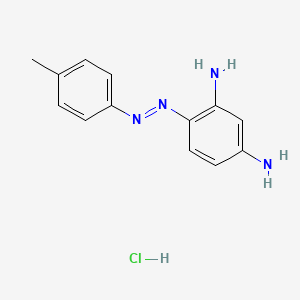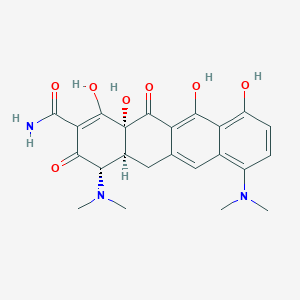
5alpha,6-Anhydro minocycline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5alpha,6-Anhydro minocycline is a derivative of minocycline, which belongs to the tetracycline class of antibiotics. Minocycline is known for its broad-spectrum antibacterial activity and is used to treat various bacterial infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha,6-Anhydro minocycline typically involves the dehydration of minocycline. This can be achieved through various chemical reactions, including the use of dehydrating agents under controlled conditions. One common method involves heating minocycline with a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in an inert solvent like dichloromethane (CH2Cl2) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain pharmaceutical-grade compounds .
Analyse Chemischer Reaktionen
Types of Reactions
5alpha,6-Anhydro minocycline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the minocycline core are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
5alpha,6-Anhydro minocycline has been explored for various scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of novel tetracycline derivatives with potential antibacterial activity.
Biology: Studied for its effects on bacterial protein synthesis and its potential use in combating antibiotic-resistant bacteria.
Medicine: Investigated for its anti-inflammatory and neuroprotective properties, making it a candidate for treating conditions like rheumatoid arthritis and neurodegenerative diseases.
Industry: Utilized in the development of new antibiotics and as a reference compound in analytical chemistry
Wirkmechanismus
The mechanism of action of 5alpha,6-Anhydro minocycline involves its ability to bind to the bacterial 30S ribosomal subunit, inhibiting protein synthesis. This prevents the growth and replication of bacteria. Additionally, the compound has been found to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Minocycline: The parent compound, known for its broad-spectrum antibacterial activity.
Doxycycline: Another tetracycline antibiotic with similar uses but different pharmacokinetic properties.
Tetracycline: The original compound in the tetracycline class, used to treat a wide range of bacterial infections.
Uniqueness
5alpha,6-Anhydro minocycline is unique due to its anhydro structure, which imparts different chemical and biological properties compared to its parent compound, minocycline. This structural modification can lead to enhanced stability, altered pharmacokinetics, and potentially new therapeutic applications .
Eigenschaften
CAS-Nummer |
19119-14-3 |
|---|---|
Molekularformel |
C23H25N3O7 |
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
(4S,4aS,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C23H25N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-7,11,17,27-28,31,33H,8H2,1-4H3,(H2,24,32)/t11-,17-,23-/m0/s1 |
InChI-Schlüssel |
JRNCBGYPEBAMRP-RYNWUYHSSA-N |
Isomerische SMILES |
CN(C)[C@H]1[C@@H]2CC3=CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C |
Kanonische SMILES |
CN(C)C1C2CC3=CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



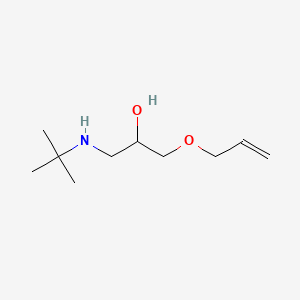

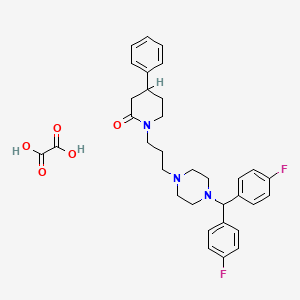

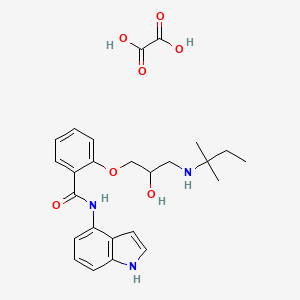
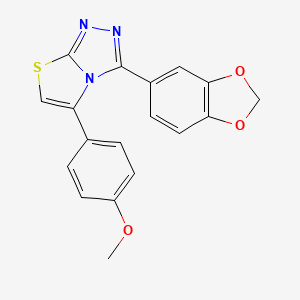


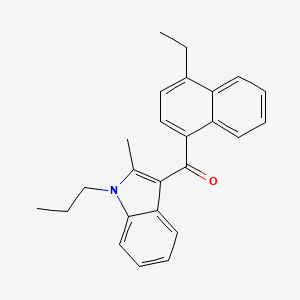
![diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B12748130.png)
